2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide features a benzodioxole moiety linked via a thioacetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3-chlorophenyl group. The benzodioxole group is known for enhancing bioavailability and enzyme-binding affinity, while the oxadiazole core contributes to metabolic stability and diverse pharmacological activities .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRYRLVSPZNZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzo[d][1,3]dioxole and 1,3,4-oxadiazole rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the chlorophenyl group: This can be done via a nucleophilic substitution reaction using appropriate chlorophenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor sites, or intercalate into DNA, thereby disrupting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological activities:
Key Structural and Functional Insights
Role of the Benzodioxole Moiety
The 1,3-benzodioxole group is a recurring motif in enzyme inhibitors (e.g., MMP-9, O-GlcNAcase), likely due to its electron-rich aromatic system and ability to form π-π interactions with hydrophobic enzyme pockets . In egalognastat, this group is critical for O-GlcNAcase inhibition, while in Compound 8, it enhances antitumor activity by modulating MMP-9 binding .
Influence of Heterocyclic Cores
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., Compounds 8 and 2a) exhibit broad-spectrum activity (anticancer, antimicrobial), whereas thiadiazole-based egalognastat specializes in enzyme inhibition. The sulfur atom in thiadiazole may improve binding specificity for certain enzymatic targets .
- Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to methoxy or trifluoromethyl substituents in analogs .
Thioacetamide Linker
The thioacetamide bridge (-S-CH₂-C(=O)-NH-) is conserved across many analogs and likely serves as a flexible spacer, facilitating optimal orientation for target engagement. In Compound 8, this linker is essential for maintaining MMP-9 inhibitory activity .
Biological Activity
Overview
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising a benzodioxole moiety and an oxadiazole derivative, which are known for their diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{18}H_{15}ClN_{2}O_{4} |
| Molecular Weight | 364.77 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and various kinases. This inhibition can lead to reduced inflammation and slowed tumor growth.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the G1/S phase transition. This effect is crucial for preventing uncontrolled cell division.
- Apoptosis Induction : By disrupting mitochondrial function and promoting apoptosis through intrinsic pathways, the compound effectively reduces the viability of cancer cells.
Biological Activity Studies
Research has shown promising results regarding the biological activity of this compound against various cancer cell lines:
Anticancer Activity
A study demonstrated that This compound exhibited significant cytotoxic effects against several cancer cell lines:
These findings suggest that the compound may be a viable candidate for further development as an anticancer agent.
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased Annexin V staining.
- A549 Lung Cancer Cells : The compound was found to significantly inhibit cell migration and invasion in A549 cells, suggesting potential anti-metastatic properties.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the benzodioxole and oxadiazole moieties. A typical route includes:
- Step 1: Coupling of the benzodioxole acetic acid derivative with an oxadiazole amine intermediate via carbodiimide-mediated amidation .
- Step 2: Cyclization of the chlorophenyl-substituted oxadiazole precursor under reflux in DMF with NaHCO₃ as a base .
- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product . Critical parameters : Temperature (80–100°C for cyclization), solvent polarity, and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 426.26 g/mol via ESI-MS) .
- HPLC: Monitors reaction progress and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the oxadiazole’s 3-chlorophenyl ring improves enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% in analogs) .
- Stability Optimization : Replacing labile ester linkages with amide bonds (e.g., in the benzodioxole-acetamide bridge) enhances plasma stability (t½ > 6 hours in murine models) . Methodology : Computational docking (AutoDock Vina) identifies optimal substituent positions, followed by Suzuki-Miyaura cross-coupling for derivatization .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values across studies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
- Solubility Factors : Use of DMSO (>0.1% v/v) may artifactually reduce activity; alternative solvents (e.g., PEG-400) improve reproducibility . Resolution : Meta-analysis of SAR datasets with standardized assay protocols (e.g., NIH/NCATS guidelines) .
Q. What mechanistic insights explain the oxadiazole moiety’s role in enzyme inhibition?
The oxadiazole ring acts as a bioisostere for carboxylate groups, enabling hydrogen bonding with catalytic residues (e.g., in HDAC8, K⁺ interactions at 2.8 Å distance) . Experimental Validation : Competitive inhibition assays (Ki = 12 nM) and X-ray crystallography of enzyme-ligand complexes .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24 hours to 2 hours) and improve reproducibility .
- Catalyst Optimization : Immobilized Pd catalysts (e.g., Pd/C) enhance coupling efficiency (yield >85% vs. 65% with homogeneous catalysts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
